2-{[(Pyridin-2-yl)methyl]amino}cyclobutan-1-ol
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Overview
Description
2-{[(Pyridin-2-yl)methyl]amino}cyclobutan-1-ol is a compound that features a cyclobutane ring substituted with a hydroxyl group and an amino group linked to a pyridin-2-ylmethyl moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact withCyclin-dependent kinase 2 and Cyclin-A2 . These proteins play crucial roles in cell cycle regulation, and their inhibition can lead to cell cycle arrest.
Mode of Action
Based on its structural similarity to other compounds, it may bind to its target proteins and inhibit their activity . This interaction could lead to changes in the cell cycle and potentially halt cell proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Pyridin-2-yl)methyl]amino}cyclobutan-1-ol typically involves the reaction of pyridin-2-ylmethylamine with cyclobutanone. The process can be summarized as follows:
Formation of the Intermediate: Pyridin-2-ylmethylamine reacts with cyclobutanone in the presence of a reducing agent such as sodium borohydride (NaBH4) to form the intermediate compound.
Reduction: The intermediate is then reduced to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(Pyridin-2-yl)methyl]amino}cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the cyclobutane ring or the pyridin-2-ylmethyl moiety.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups to the molecule.
Scientific Research Applications
2-{[(Pyridin-2-yl)methyl]amino}cyclobutan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in the study of enzyme interactions or receptor binding.
Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)ethanol: Similar structure but with an ethyl group instead of a cyclobutane ring.
2-(Pyridin-2-yl)methanol: Similar structure but with a methylene group instead of a cyclobutane ring.
2-(Pyridin-2-yl)cyclobutanone: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
2-{[(Pyridin-2-yl)methyl]amino}cyclobutan-1-ol is unique due to the presence of both a cyclobutane ring and a pyridin-2-ylmethyl moiety. This combination of structural features allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-(pyridin-2-ylmethylamino)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-10-5-4-9(10)12-7-8-3-1-2-6-11-8/h1-3,6,9-10,12-13H,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCSHIJOMJADFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCC2=CC=CC=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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